molecular formula C9H8O2S B14271707 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde CAS No. 152826-61-4

5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde

Cat. No.: B14271707
CAS No.: 152826-61-4
M. Wt: 180.23 g/mol
InChI Key: CDHSMGOKJCBBIH-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde: is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of a methyl group, a sulfanyl group, and two aldehyde groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde typically involves the introduction of the sulfanyl and aldehyde groups onto a methylbenzene ring. One common method involves the sulfonation of 5-methylbenzene followed by oxidation to introduce the aldehyde groups. The reaction conditions often include the use of strong acids and oxidizing agents to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: 5-Methyl-2-sulfanylbenzene-1,3-dicarboxylic acid

    Reduction: 5-Methyl-2-sulfanylbenzene-1,3-dimethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of sulfanyl and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde depends on its interaction with molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

    5-Methyl-2-sulfanylbenzene-1,4-dicarbaldehyde: Similar structure but with aldehyde groups in different positions.

    5-Methyl-2-sulfanylbenzene-1,2-dicarbaldehyde: Another isomer with different aldehyde group positions.

    5-Methyl-2-hydroxybenzene-1,3-dicarbaldehyde: Contains a hydroxyl group instead of a sulfanyl group.

Uniqueness: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both sulfanyl and aldehyde groups provides a combination of nucleophilic and electrophilic sites, making it a versatile compound in various chemical reactions.

Properties

CAS No.

152826-61-4

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

5-methyl-2-sulfanylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H8O2S/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3

InChI Key

CDHSMGOKJCBBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)S)C=O

Origin of Product

United States

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